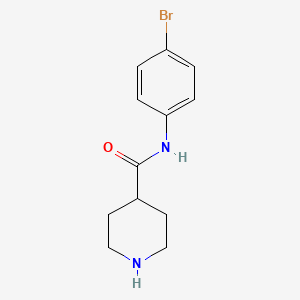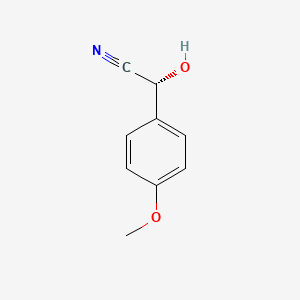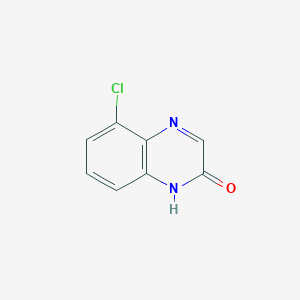
5-氯代喹喔啉-2-醇
描述
5-Chloroquinoxalin-2-ol is a chemical compound with the CAS Number: 55687-19-9. It has a molecular weight of 180.59 . The IUPAC name for this compound is 5-chloro-2-quinoxalinol .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The linear formula of 5-Chloroquinoxalin-2-ol is C8H5ClN2O . The InChI code for this compound is 1S/C8H5ClN2O/c9-5-2-1-3-6-8 (5)10-4-7 (12)11-6/h1-4H, (H,11,12) .Physical And Chemical Properties Analysis
5-Chloroquinoxalin-2-ol is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.7 .科学研究应用
抗癌和抗增殖活性
5-氯代喹喔啉-2-醇: 由于其抑制细胞增殖的能力,已被研究用于癌症治疗。 研究表明,喹喔啉衍生物,包括 5-氯代喹喔啉-2-醇,可以靶向癌细胞并阻止其生长,这对开发新的肿瘤学药物至关重要 .
抗菌活性
该化合物表现出显着的抗菌特性,使其在开发新型抗生素方面具有价值。 它的结构使它能够与细菌细胞壁相互作用,破坏其完整性并导致细胞死亡 .
抗惊厥活性
5-氯代喹喔啉-2-醇 的神经学应用包括抗惊厥特性。 它可以调节神经递质释放或受体活性,为治疗癫痫和其他癫痫发作疾病提供基础 .
抗结核活性
结核病仍然是全球性的健康挑战,而 5-氯代喹喔啉-2-醇 在对抗结核分枝杆菌方面显示出希望。 它的机制可能涉及抑制细菌的必需酶或破坏其代谢途径 .
抗疟疾活性
喹喔啉衍生物一直对疟疾有效,5-氯代喹喔啉-2-醇 已经成为旨在寻找更有效和毒性更低的治疗这种寄生虫感染的研究的一部分 .
抗利什曼病活性
利什曼病是由原生动物寄生虫引起的疾病,而 5-氯代喹喔啉-2-醇 对这些生物体显示出活性。 它可能导致这种常被忽视的热带疾病的新疗法 .
抗 HIV 活性
对抗 HIV/AIDS 的斗争可能会从 5-氯代喹喔啉-2-醇 的特性中受益。 它干扰病毒复制的潜力使其成为抗逆转录病毒药物开发的候选药物 .
抗炎活性
炎症是许多疾病的常见途径,而 5-氯代喹喔啉-2-醇 显示出抗炎作用。 这可以用于治疗慢性炎症疾病 .
作用机制
Mode of Action
It is known that quinoxaline derivatives can interact with various biological targets, potentially leading to a variety of biochemical effects .
Biochemical Pathways
Quinoxaline derivatives have been shown to be involved in various biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloroquinoxalin-2-ol. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Additionally, safety precautions should be taken when handling the compound due to its potential hazards .
安全和危害
生化分析
Biochemical Properties
5-Chloroquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, 5-Chloroquinoxalin-2-ol exhibits inhibitory activity against COX-2, an enzyme that plays a crucial role in inflammation and pain pathways . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of 5-Chloroquinoxalin-2-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chloroquinoxalin-2-ol inhibits the activity of EGFR, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, the compound’s impact on COX-2 can modulate inflammatory responses in various cell types.
Molecular Mechanism
At the molecular level, 5-Chloroquinoxalin-2-ol exerts its effects through specific binding interactions with target biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . Similarly, it interacts with the catalytic domain of COX-2, preventing the conversion of arachidonic acid to prostaglandins . These interactions result in the modulation of gene expression and cellular signaling pathways, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloroquinoxalin-2-ol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Chloroquinoxalin-2-ol remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 5-Chloroquinoxalin-2-ol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
5-Chloroquinoxalin-2-ol is involved in several metabolic pathways. It is metabolized primarily by the enzyme CYP1A2, which converts it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s role in modulating metabolic pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Chloroquinoxalin-2-ol is transported and distributed through specific mechanisms. It is known to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloroquinoxalin-2-ol is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity. Understanding the subcellular localization of 5-Chloroquinoxalin-2-ol can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHYYFYGIHUVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443354 | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55687-19-9 | |
| Record name | 5-Chloro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




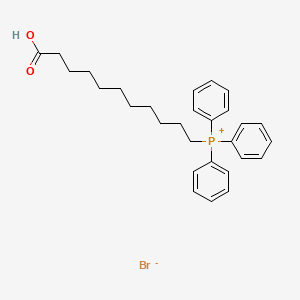
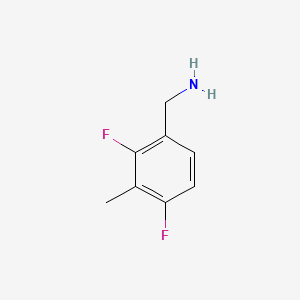

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)

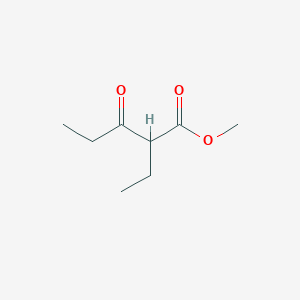
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)
